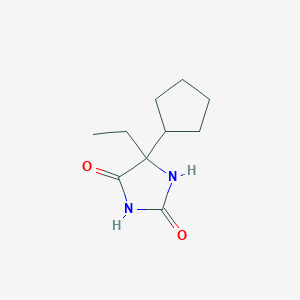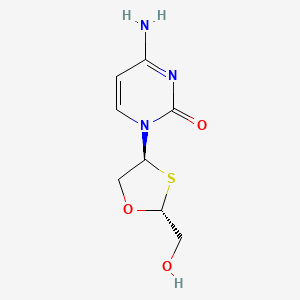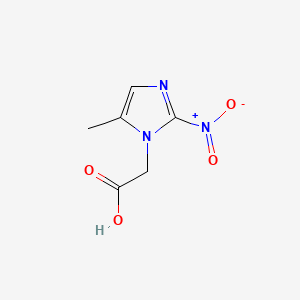
(Naphthalen-2-ylmethylene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalen-2-ylmethylene)hydrazine is an organic compound characterized by the presence of a hydrazone functional group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethylene)hydrazine typically involves the condensation reaction between naphthalene-2-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Naphthalene-2-carbaldehyde+Hydrazine→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (Naphthalen-2-ylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products Formed:
- Oxidation can yield naphthyl ketones or aldehydes.
- Reduction can produce hydrazine derivatives.
- Substitution reactions can result in various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (Naphthalen-2-ylmethylene)hydrazine largely depends on its specific application. In biological systems, the compound may exert its effects through interactions with cellular proteins and enzymes. For example, it can induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways . The hydrazone group can also participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
(Naphthalen-1-ylmethylene)hydrazine: Similar structure but with the hydrazone group attached to the 1-position of the naphthalene ring.
(Phenylmethylene)hydrazine: A simpler analog with a phenyl group instead of a naphthalene ring.
(Quinolin-2-ylmethylene)hydrazine: Contains a quinoline ring, offering different electronic and steric properties.
Uniqueness: (Naphthalen-2-ylmethylene)hydrazine is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H10N2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(E)-naphthalen-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C11H10N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,12H2/b13-8+ |
Clave InChI |
UTLOXTWYBAOMTF-MDWZMJQESA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)/C=N/N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)

![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)

![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)

![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)


![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)

